![molecular formula C31H35N5O2 B13322485 (3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)
(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone)” is a complex organic molecule that features multiple functional groups, including a quinoline moiety, a piperidine ring, and a cyclopenta[c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline, piperidine, and phenol derivatives.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted piperidine or phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the piperidine ring can interact with protein active sites. The cyclopenta[c]pyrazole core may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone: Similar in structure but may have different substituents on the quinoline or piperidine rings.
Quinoline derivatives: Compounds with a quinoline core but different functional groups.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Uniqueness
This compound is unique due to the combination of the quinoline, piperidine, and cyclopenta[c]pyrazole moieties, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C31H35N5O2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[3-[[3-[[methyl(quinolin-6-ylmethyl)amino]methyl]phenoxy]methyl]piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C31H35N5O2/c1-35(19-23-12-13-28-25(16-23)8-4-14-32-28)18-22-6-2-9-26(17-22)38-21-24-7-5-15-36(20-24)31(37)30-27-10-3-11-29(27)33-34-30/h2,4,6,8-9,12-14,16-17,24H,3,5,7,10-11,15,18-21H2,1H3,(H,33,34) |
InChI Key |
WXBVMQKHCANUNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)C3=NNC4=C3CCC4)CC5=CC6=C(C=C5)N=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


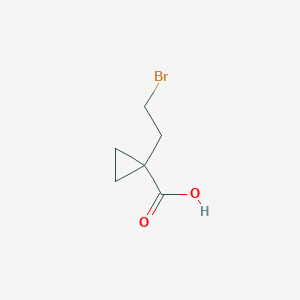
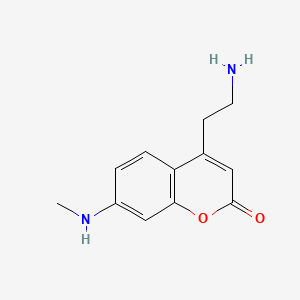

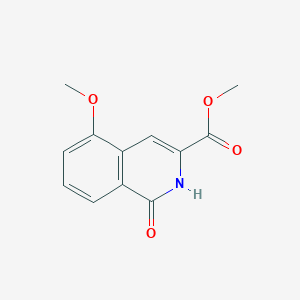
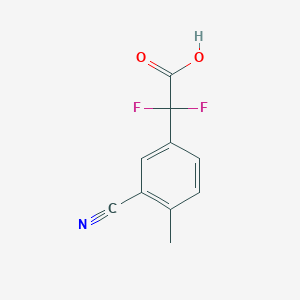
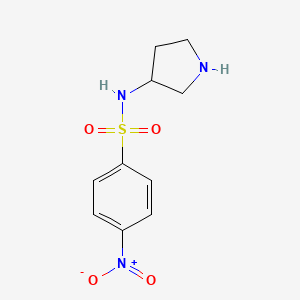
![4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)
![5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322432.png)
![(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13322445.png)
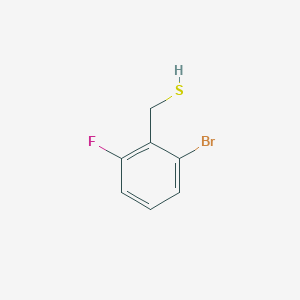

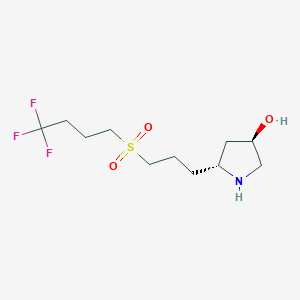
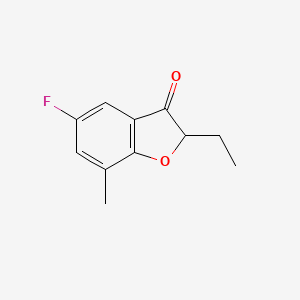
![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
